

Molecular weight and mass spectrometry of Apalutamide-d7

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An In-depth Technical Guide to the Molecular Weight and Mass Spectrometry of **Apalutamide-d7**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics and mass spectrometric analysis of **Apalutamide-d7**. **Apalutamide-d7** is the deuterated form of Apalutamide, a potent non-steroidal androgen receptor (AR) inhibitor used in the treatment of prostate cancer.[1][2][3] Due to its structural similarity and mass difference, **Apalutamide-d7** serves as an ideal internal standard (IS) for the quantitative analysis of Apalutamide in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

Molecular Properties of Apalutamide and Apalutamide-d7

Apalutamide-d7 is synthesized by incorporating seven deuterium atoms into the Apalutamide structure. Specifically, four deuterium atoms replace hydrogen atoms on the diazaspirooctane ring, and three replace the hydrogens on the N-methyl group.[5] This isotopic labeling results in a predictable mass shift, which is fundamental for its use in mass spectrometry-based quantification, without altering its chemical properties.

The key molecular properties of both unlabeled Apalutamide and its deuterated analog are summarized below for comparison.



Property	Apalutamide	Apalutamide-d7
Chemical Name	4-[7-[6-cyano-5- (trifluoromethyl)pyridin-3-yl]-8- oxo-6-sulfanylidene-5,7- diazaspiro[3.4]octan-5-yl]-2- fluoro-N-methylbenzamide	4-(7-(6-Cyano-5- (trifluoromethyl)pyridin-3-yl)-8- oxo-6-thioxo-5,7- diazaspiro(3.4)octan-5-yl- 1,1,3,3-d4)-2-fluoro-N-(methyl- d3)benzamide
Molecular Formula	C21H15F4N5O2S	C21H8D7F4N5O2S
Molecular Weight	477.44 g/mol	484.48 g/mol
CAS Number	956104-40-8	956104-40-8 (Unlabeled)

Mass Spectrometry Analysis

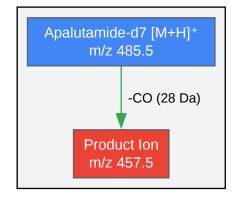
Mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, is the standard for quantifying Apalutamide in pharmacokinetic studies, with **Apalutamide-d7** used as the internal standard. The analysis involves monitoring the transition of a specific precursor ion to a product ion.

In positive electrospray ionization (ESI+), the precursor ion is typically the protonated molecule, [M+H]⁺. For **Apalutamide-d7**, with a molecular weight of 484.48, the expected precursor ion is m/z 485.5. The fragmentation pattern is analogous to that of unlabeled Apalutamide.



Analyte	Precursor lon ([M+H]+)	Product Ion	Notes
Apalutamide	m/z 478.1	m/z 450.1	Corresponds to the loss of a carbonyl group (-CO).
m/z 478.1	m/z 447.1	Corresponds to the loss of the N-methyl group and fluorine.	
m/z 476.1	m/z 419.1	Transition used in a validated LC-MS/MS method.	
Apalutamide-d3	m/z 481.0	m/z 453.0	Transition for a d3- labeled internal standard, showing loss of CO.
Apalutamide-d7	m/z 485.5	m/z 457.5	Predicted transition based on the loss of a carbonyl group (-CO), analogous to unlabeled Apalutamide.

Below is a diagram illustrating the proposed mass fragmentation pathway for **Apalutamide-d7**.





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Proposed fragmentation of **Apalutamide-d7** in positive ESI-MS/MS.

Experimental Protocols

A validated LC-MS/MS method is crucial for the accurate quantification of Apalutamide and its metabolites in biological samples, such as human plasma. The following is a representative protocol synthesized from published methodologies.

Sample Preparation (Protein Precipitation)

- Thaw plasma samples (calibration standards, quality control samples, and patient samples) at room temperature.
- Vortex the samples for 3 minutes.
- Pipette 50 μL of the plasma sample into a clean microcentrifuge tube.
- Add 10 μL of the **Apalutamide-d7** internal standard working solution.
- Vortex the mixture for 30 seconds.
- Add 100 μL of acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex for an additional 5 minutes, then centrifuge at 14,000 rpm for 5 minutes at 4°C.
- Transfer 100 µL of the clear supernatant into an autosampler vial for analysis.

Liquid Chromatography Conditions

- LC System: Agilent 1200 series or equivalent.
- Column: Atlantis dC18 (e.g., 50 x 4.6 mm, 5 μm) or Acquity CSH C18 (e.g., 100 x 2.1 mm, 1.7 μm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.



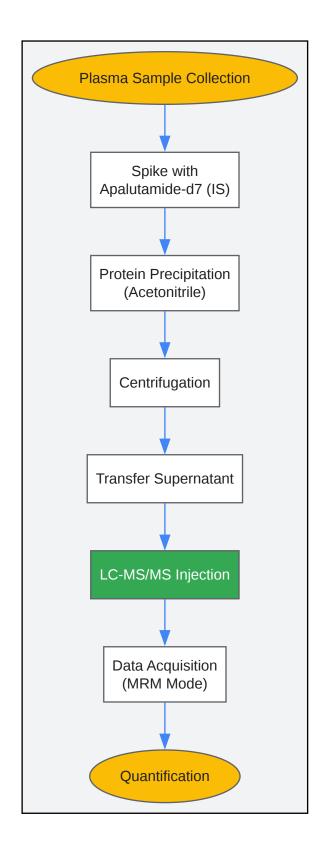
- Flow Rate: 0.8 mL/min.
- Gradient: Isocratic elution with 20:80 (v/v) of Mobile Phase A and B is often used.
- Injection Volume: 1.0 10 μL.
- Column Temperature: 45-55°C.
- Run Time: Approximately 3-7 minutes.

Mass Spectrometry Conditions

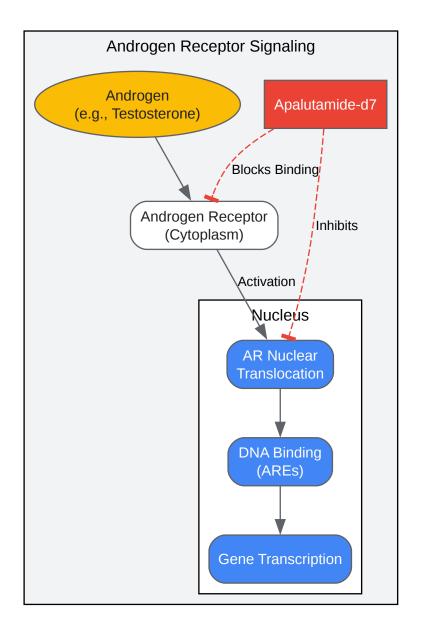
- Mass Spectrometer: Sciex API 5500 or Agilent 6460 triple-quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive mode (ESI+).
- Scan Mode: Multiple Reaction Monitoring (MRM).
- Ion Spray Voltage: 5500 V.
- Source Temperature: 500°C.
- Gas Settings (Typical):
 - o Curtain Gas (CUR): 40 psi.
 - Nebulizer Gas (GAS1): 50 psi.
 - Auxiliary Gas (GAS2): 50 psi.
 - Collision Gas (CAD): Medium.

The workflow for sample analysis is depicted in the diagram below.









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